3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothieno[3,2-d]pyrimidine core, substituted with chloro, fluoro, and methylbenzyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the chloro and fluoro substituents. The final step involves the attachment of the 2-methylbenzyl group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce dehalogenated derivatives.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothieno[3,2-d]pyrimidine derivatives with different substituents, such as:
- 3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
893787-82-1 |
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Molecular Formula |
C24H16ClFN2O2S |
Molecular Weight |
450.91 |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16ClFN2O2S/c1-14-6-2-3-7-15(14)13-27-21-17-8-4-5-9-20(17)31-22(21)23(29)28(24(27)30)16-10-11-19(26)18(25)12-16/h2-12H,13H2,1H3 |
InChI Key |
GUHZULJGIXPBOV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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